1-Phenyl-2-propyn-1-one
Overview
Description
Synthesis Analysis
1-Phenyl-2-propyn-1-one and its derivatives can be synthesized through various chemical reactions. For instance, the base-catalyzed Claisen-Schmidt condensation reaction is employed to synthesize chalcone derivatives, including compounds similar to 1-Phenyl-2-propyn-1-one, showcasing the diversity of synthesis methods available for this compound and its relatives (Salian et al., 2018). Additionally, the synthesis of related compounds involves complex reactions such as copper-catalyzed tandem transformations, demonstrating the versatile approaches to synthesizing phenyl-propynone derivatives (Xu et al., 2010).
Molecular Structure Analysis
The molecular structure of 1-Phenyl-2-propyn-1-one derivatives is characterized using various spectroscopic and crystallographic techniques. For example, the crystal structures of chalcone derivatives reveal intra and intermolecular interactions, providing insights into the arrangement of atoms and bonds within these molecules (Salian et al., 2018). Such analyses are crucial for understanding the physical and chemical behavior of these compounds.
Chemical Reactions and Properties
1-Phenyl-2-propyn-1-one undergoes various chemical reactions, leading to a plethora of derivatives with diverse properties. The ability of this compound and its derivatives to participate in reactions such as the Claisen-Schmidt condensation and copper-catalyzed C-S coupling/C-H functionalization highlights its reactivity and versatility in organic synthesis (Xu et al., 2010).
Physical Properties Analysis
The physical properties of 1-Phenyl-2-propyn-1-one derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in various fields. The crystalline structure and phase transitions of these compounds are particularly important for understanding their stability and reactivity (Salian et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the applicability of 1-Phenyl-2-propyn-1-one derivatives in chemical synthesis. Studies on these compounds have revealed their potential in forming complex molecular structures through reactions like the Claisen-Schmidt condensation, showcasing their chemical versatility and potential applications in organic synthesis (Xu et al., 2010).
Scientific Research Applications
- Chemistry
- Application : 1-Phenyl-2-propyn-1-one is a chemical compound used in various chemical reactions . It is often used as a starting material for addition reactions and polymerization .
- Methods of Application : This compound is typically used in its powder or crystalline powder form . The specific methods of application or experimental procedures would depend on the nature of the chemical reaction being conducted.
- Results or Outcomes : The outcomes of using 1-Phenyl-2-propyn-1-one in chemical reactions would vary greatly depending on the specific reaction. In general, it can be used to produce a variety of different chemical compounds through addition reactions and polymerization .
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Chemical Synthesis
- Application : 1-Phenyl-2-propyn-1-one is used as a starting material for various chemical reactions, such as addition reactions and polymerization .
- Methods of Application : The compound is typically used in its powder or crystalline powder form . The specific methods of application or experimental procedures would depend on the nature of the chemical reaction being conducted.
- Results or Outcomes : The outcomes of using 1-Phenyl-2-propyn-1-one in chemical reactions would vary greatly depending on the specific reaction. In general, it can be used to produce a variety of different chemical compounds through addition reactions and polymerization .
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Firefighting
- Application : 1-Phenyl-2-propyn-1-one can be used in firefighting as it can be extinguished with water spray, carbon dioxide (CO2), dry chemical, and alcohol-resistant foam .
- Methods of Application : In case of a fire, the compound can be sprayed directly onto the flames using a water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam .
- Results or Outcomes : The use of 1-Phenyl-2-propyn-1-one in firefighting can help to extinguish fires effectively .
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Inhibitor of Dopamine Beta-Hydroxylase
- Application : 1-Phenyl-2-propyn-1-one has been reported to act as an inhibitor of dopamine beta-hydroxylase .
- Results or Outcomes : The outcomes of using 1-Phenyl-2-propyn-1-one as an inhibitor of dopamine beta-hydroxylase would vary greatly depending on the specific research. In general, it can be used to study the role of dopamine in various biological processes .
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Polymerization
- Application : 1-Phenyl-2-propyn-1-one can be used in the polymerization process .
- Methods of Application : The compound is typically used in its powder or crystalline powder form . The specific methods of application or experimental procedures would depend on the nature of the polymerization process.
- Results or Outcomes : The outcomes of using 1-Phenyl-2-propyn-1-one in polymerization would vary greatly depending on the specific process. In general, it can be used to produce a variety of different polymers .
Safety And Hazards
properties
IUPAC Name |
1-phenylprop-2-yn-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITPLZPWKYUTDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189780 | |
Record name | 3-Oxo-3-phenylpropyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-propyn-1-one | |
CAS RN |
3623-15-2 | |
Record name | 3-Oxo-3-phenylpropyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propiolophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140267 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Oxo-3-phenylpropyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenyl-2-propyn-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-OXO-3-PHENYLPROPYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1VA1ZWT28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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